molecular formula C7H13FO2 B1455593 2-Fluoro-5-methylhexanoic acid CAS No. 5659-99-4

2-Fluoro-5-methylhexanoic acid

Cat. No. B1455593
CAS RN: 5659-99-4
M. Wt: 148.18 g/mol
InChI Key: ODIHSKPVAUZUKP-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methylhexanoic acid” is a chemical compound with the molecular formula C7H13FO2 . It has an average mass of 148.175 Da and a monoisotopic mass of 148.089951 Da .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methylhexanoic acid” consists of seven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“2-Fluoro-5-methylhexanoic acid” has an average mass of 148.175 Da and a monoisotopic mass of 148.089951 Da .

Scientific Research Applications

Iso-alkane Oxidation and Metabolic Pathways

Research on the metabolism of iso-alkanes by Pseudomonas demonstrates the oxidation of related compounds, indicating the potential of 2-Fluoro-5-methylhexanoic acid in microbial biotransformation processes. These studies highlight the enzymatic pathways capable of modifying complex organic structures, which could be applicable for designing biocatalytic processes involving fluoro-substituted hexanoic acids (Thijsse & Linden, 2006).

Synthesis of Fluorinated Compounds

The stereospecific syntheses of fluorinated compounds, such as the synthesis of 2-fluorohexanoic acid ethyl ester, demonstrate the chemical manipulations possible with fluorinated hexanoic acids. These syntheses are crucial for developing pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can dramatically alter the biological activity of a molecule (Focella et al., 1991).

Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements

The use of novel fluorination agents in chemical syntheses, as demonstrated by Krow et al. (2004), provides insights into the versatility of fluoro-substituted compounds in organic synthesis. These methodologies can be applied to the synthesis and modification of 2-Fluoro-5-methylhexanoic acid, offering pathways to new molecules with potential applications in medicinal chemistry and material science (Krow et al., 2004).

Directed Resolution and Enantioselective Synthesis

The directed resolution of chiral fluoro-substituted acids and their enantioselective synthesis are critical for the pharmaceutical industry. The ability to produce enantiomerically pure substances, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, underscores the importance of 2-Fluoro-5-methylhexanoic acid in the synthesis of drugs like Pregabalin, showcasing its role in developing novel therapeutics (Munari et al., 1986; Burk et al., 2003).

Safety And Hazards

While specific safety data for “2-Fluoro-5-methylhexanoic acid” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIHSKPVAUZUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylhexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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